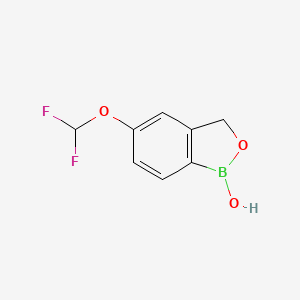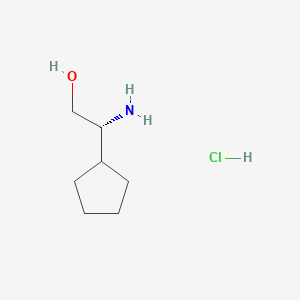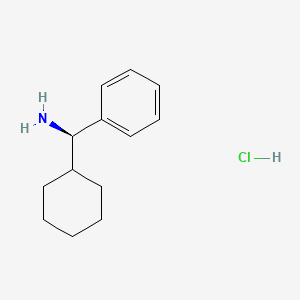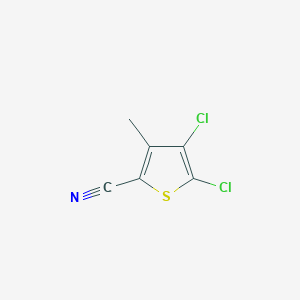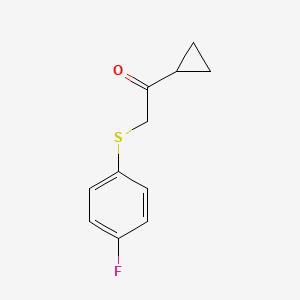
1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one is an organic compound with the molecular formula C11H11FOS and a molecular weight of 210.27 g/mol . This compound is characterized by the presence of a cyclopropyl group, a fluorophenyl group, and a thioether linkage. It is a white to off-white solid that is soluble in organic solvents such as dichloromethane, DMSO, ethyl acetate, and methanol .
Méthodes De Préparation
The synthesis of 1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one typically involves organic synthesis reactions. One common method involves the reaction of cyclopropyl ketone with 4-fluorothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide yields the corresponding sulfoxide, while reduction with sodium borohydride produces the alcohol derivative .
Applications De Recherche Scientifique
1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-2-((4-fluorophenyl)thio)ethan-1-one can be compared with other similar compounds, such as:
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one: This compound has a similar structure but with the fluorine atom in a different position on the phenyl ring.
1-Cyclopropyl-2-(2-fluorophenyl)ethan-1-one: Another similar compound with the fluorine atom in the ortho position.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thioether linkage, which can impart distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H11FOS |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
1-cyclopropyl-2-(4-fluorophenyl)sulfanylethanone |
InChI |
InChI=1S/C11H11FOS/c12-9-3-5-10(6-4-9)14-7-11(13)8-1-2-8/h3-6,8H,1-2,7H2 |
Clé InChI |
BLRNGCITEPWVJF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C(=O)CSC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


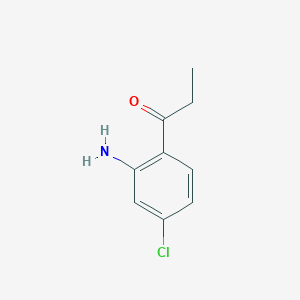
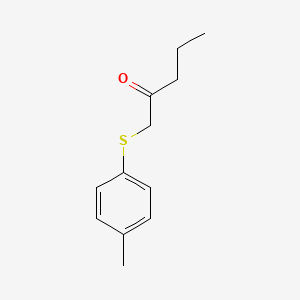

![4-Chloro-7-iodoisothiazolo[4,5-c]pyridin-3-amine](/img/structure/B13650505.png)
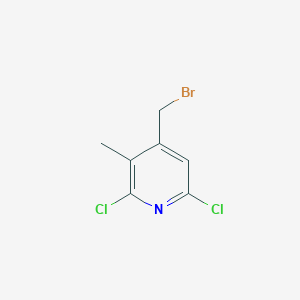
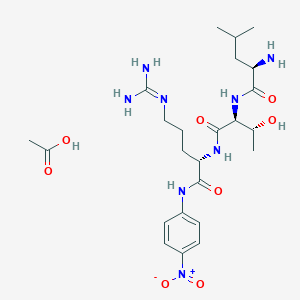
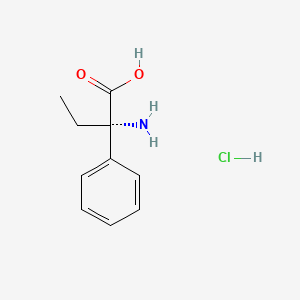
![5-Bromopyrido[3,4-d]pyrimidine](/img/structure/B13650528.png)
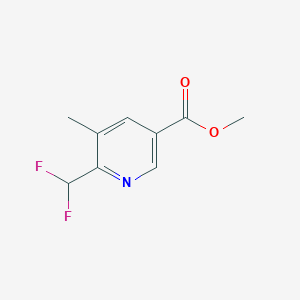
![[2-(4-Methoxyphenyl)-2-oxoethyl] 3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B13650540.png)
